- Isosteric expansion of the structural diversity of chiral ligands: Design and application of proline-based N,N'-dioxide ligands for copper-catalyzed enantioselective Henry reactions, Tetrahedron, 2019, 75(37),
Cas no 92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol)
2-[(2S)-Pirrolidin-2-il]propan-2-ol é um composto quiral que apresenta uma estrutura híbrida entre um álcool terciário e um grupo pirrolidina com estereoquímica (S). Sua configuração estereoeletrônica única confere propriedades vantajosas como ligante ou bloco de construção em síntese assimétrica, particularmente na catálise organometálica. A presença do grupo hidroxila terciária adjacente ao nitrogênio da pirrolidina permite a formação de complexos estáveis com metais de transição, otimizando a seletividade em reações como hidrogenações e adições conjugadas. Sua rigidez conformacional melhora o controle estereoquímico em processos catalíticos, enquanto a natureza bifuncional facilita a modulação de solubilidade em meios reacionais heterogêneos. O composto demonstra potencial como intermediário versátil no desenvolvimento de fármacos e materiais funcionais.
92053-25-3 structure
Product Name:2-[(2S)-pyrrolidin-2-yl]propan-2-ol
N.o CAS:92053-25-3
MF:C7H15NO
MW:129.200102090836
MDL:MFCD11975452
CID:1971699
PubChem ID:12732179
Update Time:2025-10-28
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Propriedades químicas e físicas
Nomes e Identificadores
-
- (2S)-a,a-dimethyl-2-Pyrrolidinemethanol
- (S)-(-)-1-(trimethylsilylamino)-2-(methoxymethyl)pyrrolidine
- (S)-dimethylprolidin-2-ylmethanol
- CTK0A9772
- AG-E-11081
- AC1MBG19
- (S)-1-methyl-1-(2-pyrrolidinyl)ethanol
- [(2S)-2-(methoxymethyl)pyrrolidinyl](1,1-dimethyl-1-silaethyl)amine
- SBB017513
- 1-Pyrrolidinamine, 2-(methoxymethyl)-N-(trimethylsilyl)-, (S)-
- (S)-2-Methoxymethyl-1-trimethylsilylaminopyrrolidin
- (S)-(-)-1-trimethylsilylamino-2-methoxymethylpyrrolidine
- (S)-2-(pyrrolidin-2-yl)propan-2-ol
- (S)-1-methyl-1-(pyrrolidin-4-yl)ethanol
- (S)-2-pyrrolidin-2-yl-propan-2-ol
- (S)-(-)-2-(N-Pyrrolidin-2-yl)propan-2-ol
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidine
- (S)-(−)-Α,Α-DIMETHYL-2-PROLINOL
- (S)-2-(1-Hydroxy-1-methylethyl)pyrrolidine
- (S)-(-)-2-(1-hydroxy-1-methylethyl)-pyrrolidi
- 1-Pyrrolidinamine,2-(methoxymethyl)-N-(trimethylsilyl)-,(S)
- (S)-2-(1-HYDROXY-1-METHYLETHYL) PYRROLIDINE,
- 2-[(2s)-pyrrolidin-2-yl]propan-2-ol
- AK170520
- PSXWGNIMIRRWRB-LURJTMIESA-N
- FCH933269
- SB21854
- alpha,alpha-Dimethylpyrrolidine-2alpha-methanol
- (2S)-α,α-Dimethyl-2-pyrrolidinemethanol (ACI)
- 2-Pyrrolidinemethanol, α,α-dimethyl-, (S)- (ZCI)
- (2S)-α,α-Dimethylpyrrolidin-2-methanol
- (S)-α,α-Dimethyl-2-pyrrolidinemethanol
- AKOS006339532
- MFCD11975452
- SCHEMBL1266740
- CS-0052120
- EN300-2953728
- DS-7588
- 92053-25-3
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
-
- MDL: MFCD11975452
- Inchi: 1S/C7H15NO/c1-7(2,9)6-4-3-5-8-6/h6,8-9H,3-5H2,1-2H3/t6-/m0/s1
- Chave InChI: PSXWGNIMIRRWRB-LURJTMIESA-N
- SMILES: C([C@H]1NCCC1)(O)(C)C
Propriedades Computadas
- Massa Exacta: 129.11500
- Massa monoisotópica: 129.115364102g/mol
- Contagem de átomos isótopos: 0
- Contagem de dadores de ligações de hidrogénio: 2
- Contagem de aceitadores de ligações de hidrogénio: 2
- Contagem de Átomos Pesados: 9
- Contagem de Ligações Rotativas: 1
- Complexidade: 101
- Contagem de Unidades Ligadas Covalentemente: 1
- Contagem de Estereocentros Átomos Definidos: 1
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Superfície polar topológica: 32.299
- XLogP3: 0.3
Propriedades Experimentais
- Ponto de ebulição: 195.7±13.0°C at 760 mmHg
- PSA: 32.26000
- LogP: 0.83810
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Condição de armazenamento:Keep in dark place,Inert atmosphere,2-8°C
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preçomais >>
| Categorias Relacionadas | No. | Product Name | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
|---|---|---|---|---|---|---|---|---|
| Alichem | A109004838-100mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 95% | 100mg |
$154.50 | 2023-08-31 | |
| Alichem | A109004838-250mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 95% | 250mg |
$247.20 | 2023-08-31 | |
| Alichem | A109004838-1g |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 95% | 1g |
$606.00 | 2023-08-31 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S178234-100mg |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 100mg |
¥294.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S178234-250mg |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 250mg |
¥475.90 | 2023-09-01 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | S178234-1g |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol |
92053-25-3 | 97% | 1g |
¥1530.90 | 2023-09-01 | |
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14670-100mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 100mg |
¥1256.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14670-1g |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 1g |
¥5066.0 | 2021-09-04 | ||
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | S14670-250mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 250mg |
¥2026.0 | 2021-09-04 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | VZ730-250mg |
(S)-2-(Pyrrolidin-2-yl)propan-2-ol |
92053-25-3 | 95%,ee99% | 250mg |
544CNY | 2021-05-08 |
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Trifluoroacetic acid
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
- Asymmetric conjugate addition to unsaturated chiral amido alcohols using Grignard reagents coordinated with tertiary amines or DBU. Preparation of optically active 3-substituted carboxylic acids and (S)-(-)-citronellol, Journal of the Chemical Society, 1987, (9), 1909-14
Método de produção 3
Condições de reacção
1.1 Reagents: Hydrogen Solvents: Methanol ; 24 h, rt
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
1.2 Reagents: Sodium hydroxide Solvents: Diethyl ether , Water
Referência
- A New Class of Modular Chiral Ligands with Fluxional Groups, Journal of the American Chemical Society, 2003, 125(31), 9306-9307
Método de produção 4
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 12 h, reflux; 72 h, rt
Referência
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
Método de produção 5
Condições de reacção
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 15 h, reflux
Referência
- Lewis acid-catalyzed Diels-Alder reaction of 2-cyclopentenones with Danishefsky's diene: double bond isomerization of tetrahydro-1H-indene-1,5(7aH)-diones, and attempts on an asymmetric catalysis, ARKIVOC (Gainesville, 2012, (3), 5-19
Método de produção 6
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; cooled; overnight, cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referência
- Asymmetric hydroamination catalyzed by a new chiral zirconium system: reaction scope and mechanism, Chemical Communications (Cambridge, 2015, 51(26), 5751-5753
Método de produção 7
Condições de reacção
1.1 Reagents: Acetic acid , Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ; 24 h, 1 atm, rt
Referência
- Pyrazine compounds as phosphodiesterase 10 inhibitors and their preparation and use in the treatment of diseases, World Intellectual Property Organization, , ,
Método de produção 8
Condições de reacção
Referência
- Stereo-controlled solid-phase synthesis of oligo-nucleoside H-phosphonates by an oxazaphospholidine approach, Angewandte Chemie, 2009, 48(3), 496-499
Método de produção 9
Condições de reacção
1.1 Reagents: Sodium hydroxide Solvents: Methanol
Referência
- Asymmetric cyclopentannulation reactions: scope and limitation, 2003, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 12 h, 50 psi, rt
Referência
- Preparation of thiophene derivatives as anticancer agents, World Intellectual Property Organization, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ; 16 h, 1 atm, rt
Referência
- Combined α,α-dialkylprolinol ether/Bronsted acid promotes Mannich reactions of aldehydes with un-activated imines. An entry to anti-configured propargylic amino alcohols, Chemical Science, 2012, 3(10), 2949-2957
Método de produção 12
Condições de reacção
1.1 Reagents: Trifluoroacetic acid Solvents: Dichloromethane ; 0 °C; 4 h, 0 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
1.2 Reagents: Sodium hydroxide Solvents: Water ; pH 12
Referência
- Highly Enantioselective Epoxidation of α,β-Unsaturated Ketones Catalyzed by Rare-Earth Amides [(Me3Si)2N]3RE(μ-Cl)Li(THF)3 with Phenoxy-Functionalized Chiral Prolinols, Organic Letters, 2015, 17(9), 2242-2245
Método de produção 13
Condições de reacção
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol
Referência
- Large-scale preparation of versatile chiral auxiliaries derived from (S)-proline, Bulletin des Societes Chimiques Belges, 1988, 97(8-9), 691-704
Método de produção 14
Condições de reacção
1.1 Reagents: Magnesium Catalysts: Iodine Solvents: Diethyl ether ; rt; 2 h, rt; rt → 0 °C
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
1.2 Solvents: Diethyl ether ; 0 °C; overnight, rt; rt → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
1.4 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; overnight, reflux
Referência
- Mechanistic investigations of the asymmetric hydrosilylation of ketimines with trichlorosilane reveals a dual activation model and an organocatalyst with enhanced efficiency, Organic & Biomolecular Chemistry, 2017, 15(11), 2422-2435
Método de produção 15
Condições de reacção
1.1 Reagents: Hydrochloric acid Solvents: Ethyl acetate ; 0 °C; 2 h, 0 - 25 °C
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
1.2 Reagents: Sodium carbonate Solvents: Water ; pH 11
Referência
- Reagents and methods for oligonucleotide synthesis, World Intellectual Property Organization, , ,
Método de produção 16
Condições de reacção
1.1 Solvents: Diethyl ether , Tetrahydrofuran
1.2 Reagents: Potassium hydroxide Solvents: Methanol
1.2 Reagents: Potassium hydroxide Solvents: Methanol
Referência
- Asymmetric alkenyl zirconocene/zinc additions to aldehydes and synthetic efforts toward pseudotrienic acid A, 2007, , 68(9),
Método de produção 17
Condições de reacção
Referência
- Preparation of benzenediamine derivatives as inhibitors of indoleamine 2,3-dioxygenase for the treatment of cancer, World Intellectual Property Organization, , ,
Método de produção 18
Condições de reacção
Referência
- Preparation of pyrazolopyrimidines as cyclin-dependent kinase inhibitors, World Intellectual Property Organization, , ,
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Raw materials
- (S)-tert-Butyl 2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- benzyl (2S)-2-(2-hydroxypropan-2-yl)pyrrolidine-1-carboxylate
- (2S)-1,2-Pyrrolidinedicarboxylic acid-1-ethyl-2-methylester
- 2-[(2S)-pyrrolidin-2-yl]propan-2-ol
- (s)-2-(1-benzylpyrrolidin-2-yl)propan-2-ol
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Preparation Products
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Fornecedores
Amadis Chemical Company Limited
Membro Ouro
(CAS:92053-25-3)2-[(2S)-pyrrolidin-2-yl]propan-2-ol
Número da Ordem:A860166
Estado das existências:in Stock
Quantidade:1g
Pureza:99%
Informação de Preços Última Actualização:Friday, 30 August 2024 08:22
Preço ($):192.0
E- mail:sales@amadischem.com
2-[(2S)-pyrrolidin-2-yl]propan-2-ol Literatura Relacionada
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
-
Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
-
Tao Wang,Yangyang Liu,Yue Deng,Hongbo Fu,Jianmin Chen Environ. Sci.: Nano, 2018,5, 1821-1833
92053-25-3 (2-[(2S)-pyrrolidin-2-yl]propan-2-ol) Produtos relacionados
- 474317-28-7(2-Pyrrolidinemethanol, a,a-dimethyl-, hydrochloride (1:1), (2S)-)
- 477576-80-0
- 113304-85-1((2R)-a,a-dimethyl-2-Pyrrolidinemethanol)
- 174195-99-4(Cyclohexanol, 1-(2S)-2-pyrrolidinyl-)
- 204327-20-8(2-Azabicyclo[2.2.1]heptane-3-methanol,-alpha-,-alpha--dimethyl-,(1S,3R,4R)-(9CI))
- 866495-02-5(CYCLOPROPANOL, 1-(2S)-2-PYRROLIDINYL-)
- 816425-22-6((R)-2-(Pyrrolidin-2-yl)propan-2-ol hydrochloride)
- 174195-98-3(Cyclopentanol, 1-(2S)-2-pyrrolidinyl- (9CI))
- 73825-73-7(2-methyloctahydrocyclopenta[b]pyrrol-6-ol)
- 214626-52-5(2-(pyrrolidin-2-yl)propan-2-ol)
Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:92053-25-3)2-[(2S)-pyrrolidin-2-yl]propan-2-ol
Pureza:99%
Quantidade:1g
Preço ($):192.0